molecular formula C21H25N3O5S B2932958 methyl 7-(2-methyl-4-propionamidophenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448034-19-2

methyl 7-(2-methyl-4-propionamidophenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2932958
CAS No.: 1448034-19-2
M. Wt: 431.51
InChI Key: HABXKOBCDWEYFY-UHFFFAOYSA-N
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Description

Methyl 7-(2-methyl-4-propionamidophenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic small molecule featuring a dihydroisoquinoline core substituted with a methyl carboxylate group at position 2 and a sulfonamido-linked phenyl ring at position 5. The phenyl ring is further modified with a 2-methyl-4-propionamido substituent, contributing to its unique steric and electronic properties.

Properties

IUPAC Name

methyl 7-[[2-methyl-4-(propanoylamino)phenyl]sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-4-20(25)22-17-7-8-19(14(2)11-17)30(27,28)23-18-6-5-15-9-10-24(21(26)29-3)13-16(15)12-18/h5-8,11-12,23H,4,9-10,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABXKOBCDWEYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Formula

  • Molecular Formula: C19H24N2O4S
  • Molecular Weight: 372.47 g/mol

Structure

The compound features a dihydroisoquinoline core with a sulfonamide group and a propionamide substitution, which may influence its biological interactions.

Research suggests that compounds similar to methyl 7-(2-methyl-4-propionamidophenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate may exert their effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity: Many isoquinoline derivatives are known to inhibit specific enzymes such as phosphodiesterases (PDEs) .
  • Modulation of cGMP Levels: Some related compounds have been shown to increase intracellular cGMP concentrations, indicating potential cardiovascular effects .

Pharmacological Effects

The pharmacological effects of this compound are still under exploration, but the following activities have been noted in related studies:

  • Antimicrobial Activity: Isoquinoline derivatives often show antimicrobial properties against various pathogens.
  • Anticancer Properties: Some studies indicate that similar compounds can induce apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
Enzyme InhibitionT-1032Inhibits PDE5 with IC50 = 1.0 nM
AntimicrobialVarious IsoquinolinesEffective against Gram-positive bacteria
AnticancerMethyl derivatives of isoquinolinesInduces apoptosis in breast cancer cell lines

Detailed Research Findings

  • Enzyme Inhibition Studies : A study on a closely related isoquinoline derivative demonstrated potent inhibition of PDE5, suggesting that this compound may exhibit similar properties. The IC50 values were significantly lower than for other PDE isozymes, indicating selectivity .
  • Antimicrobial Activity : Research has shown that isoquinoline derivatives possess antimicrobial properties. For instance, one study reported effective inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : In vitro studies on isoquinoline derivatives indicated their ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the activation of caspase pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Dihydroisoquinoline Derivatives

Compound Name (CAS/Identifier) Substituents/Modifications Molecular Formula Molecular Weight Key Features/Applications References
Methyl 7-(2-methyl-4-propionamidophenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate 2-methyl-4-propionamido phenylsulfonamido at position 7; methyl carboxylate at position 2 C₂₃H₂₆N₃O₅S* ~472.5 (calc.) Hypothesized enhanced binding affinity due to bulky propionamido group; potential protease inhibitor N/A
Methyl 7-(4-methoxy-2-methylphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate (1448067-24-0) 4-methoxy-2-methylphenylsulfonamido at position 7 C₁₉H₂₂N₂O₅S 390.5 Lower molecular weight; methoxy group may reduce steric hindrance compared to propionamido
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) Ethyl carboxylate at position 2; 6,7-dimethoxy groups C₁₅H₂₁NO₄ 279.3 Simpler substituents; potential solubility advantages due to ethoxy group
Methyl 7-(cyclopropanecarboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate Cyclopropanecarboxamido substituent at position 7 C₁₇H₂₀N₂O₄S 372.4 (calc.) Rigid cyclopropane ring may enhance conformational stability; safety protocols documented

*Calculated molecular formula and weight based on structural similarity to .

Structural and Functional Insights

Substituent Effects :

  • The propionamido group in the target compound introduces a bulkier and more lipophilic substituent compared to the methoxy group in CAS 1448067-24-0 . This could enhance hydrophobic interactions in biological targets but may reduce solubility.
  • The ethyl carboxylate in compound 6d likely improves solubility in polar solvents compared to methyl esters, though at the cost of reduced metabolic stability.

Biological Relevance: Compounds with sulfonamido linkages (e.g., the target and CAS 1448067-24-0) are often explored as enzyme inhibitors (e.g., carbonic anhydrase or protease inhibitors) due to their ability to mimic transition states .

Safety and Handling :

  • Safety protocols for cyclopropane-containing analogs (e.g., P201, P210 codes in ) emphasize precautions against heat and ignition sources, which may extend to the target compound due to shared reactive functional groups.

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